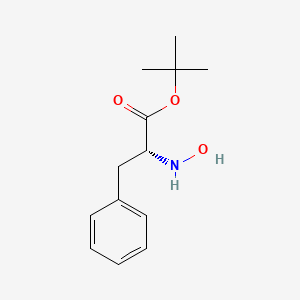

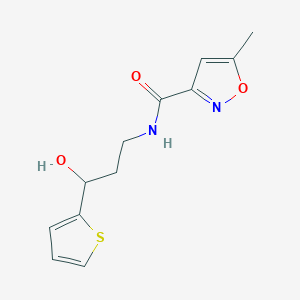

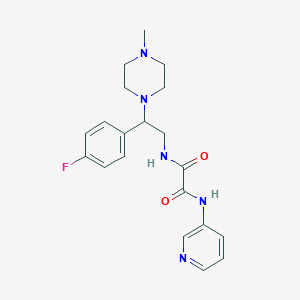

![molecular formula C12H17N5OS B2409389 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1351398-88-3](/img/structure/B2409389.png)

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C12H17N5OS and a molecular weight of 279.36 .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a hydrazinyl group at the 2-position and a [2-(pyrrolidin-1-yl)ethyl] group at the 3-position. Detailed structural analysis such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis would provide more insights .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine have been used for the synthesis of related compounds .科学的研究の応用

Anti-Tubulin Activity

The compound’s thieno[3,2-d]pyrimidine core makes it an interesting candidate for investigating anti-tubulin effects. Researchers have designed and synthesized derivatives of this compound, evaluating their ability to disrupt tubulin polymerization. By targeting tubulin, which plays a crucial role in cell division, these molecules could potentially serve as novel anti-cancer agents .

Vascular Disruption

Another avenue of exploration involves the compound’s impact on vascular function. Researchers have investigated its potential as a vascular disrupting agent. By disrupting blood vessel formation, such compounds could hinder tumor growth and metastasis. Further studies are needed to elucidate the exact mechanisms and optimize their efficacy .

Medicinal Chemistry Applications

The pyrrolidine ring within the compound is a versatile scaffold widely used by medicinal chemists. Key features include:

- Non-Planarity : The non-planar nature of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage, impacting binding modes to enantioselective proteins .

Structure–Activity Relationship (SAR)

Understanding the influence of steric factors and substituent spatial orientation is crucial for optimizing drug design. Different stereoisomers and substituent arrangements can lead to varying biological profiles. Medicinal chemists can leverage this knowledge to create new pyrrolidine-based compounds with diverse activities .

作用機序

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known for their diverse biological activities .

Mode of Action

A related compound was found to inhibit tubulin polymerization, induce g2/m arrest, and trigger apoptosis through the mitochondrial pathway

Biochemical Pathways

Given the potential tubulin inhibition and induction of apoptosis, it can be inferred that the compound may affect cell cycle regulation and apoptosis pathways .

Result of Action

A related compound was found to exhibit strong antiproliferative activities against cancer cell lines , suggesting that this compound might have similar effects.

特性

IUPAC Name |

2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIHALAZICVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

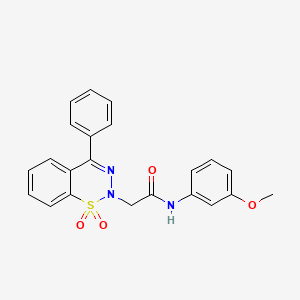

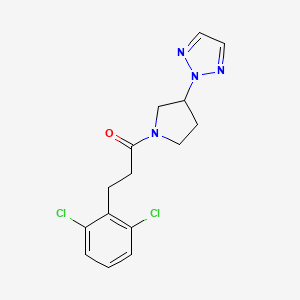

![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)

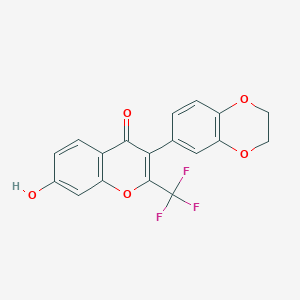

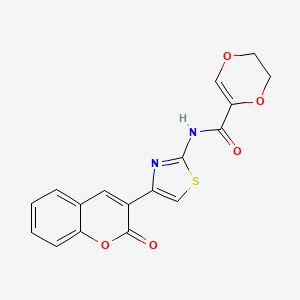

![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)

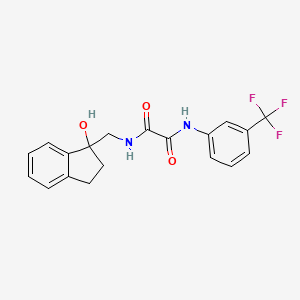

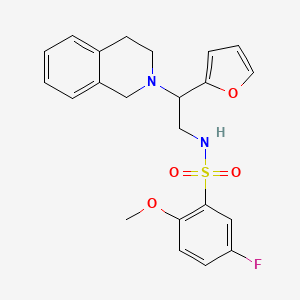

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)